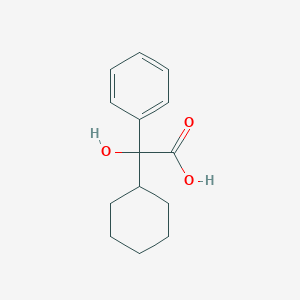

2-Cyclohexyl-2-hydroxy-2-phenylacetic acid

説明

Nomenclature and Chemical Identity in Scholarly Contexts

In academic literature and chemical databases, 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid is identified by several names and chemical identifiers. nih.govstenutz.eusigmaaldrich.com The systematic IUPAC name for the compound is this compound. nih.gov It is also widely known by common synonyms such as Cyclohexylphenylglycolic acid (CHPGA) and α-Cyclohexylmandelic acid. nih.govsigmaaldrich.comgoogle.com The presence of a stereocenter at the carbon bearing the hydroxyl, carboxyl, cyclohexyl, and phenyl groups means the compound exists as a racemic mixture and as individual (R) and (S) enantiomers. google.comnih.govachemblock.com

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₁₄H₁₈O₃ nih.govstenutz.eu |

| Molecular Weight | 234.29 g/mol nih.govnih.gov |

| CAS Number | 4335-77-7 (racemic) nih.govstenutz.eu |

| 20585-39-1 ((R)-enantiomer) achemblock.com | |

| 20585-34-6 ((S)-enantiomer) nih.govnih.gov | |

| Synonyms | Cyclohexylphenylglycolic acid (CHPGA), α-Cyclohexylmandelic acid, Hexahydrobenzilic acid, Phenylcyclohexylglycolic acid nih.govsigmaaldrich.comgoogle.com |

| InChIKey | YTRNSQPXEDGWMR-UHFFFAOYSA-N (racemic) nih.govstenutz.eu |

Academic Significance and Research Trajectory

The academic significance of this compound, often referred to as CHPGA in research contexts, is firmly established due to its role as a starting material for compounds with important biological and therapeutic activities. google.comgoogle.com It is particularly recognized as a useful intermediate for pharmaceutical products. google.comgoogle.com

The research trajectory has largely been driven by the need for efficient and economically viable methods for its synthesis. Key areas of investigation include:

Synthesis of the Racemic Mixture : Early research focused on establishing reliable methods for producing racemic CHPGA. Common strategies include the selective hydrogenation of phenyl mandelic acid or its esters, and the reaction of a cyclohexyl magnesium halide with a phenylglyoxylate (B1224774). google.comgoogle.com

Enantiomeric Resolution : As the specific enantiomers of derivative drug compounds were found to have different pharmacological profiles, research shifted towards separating the racemic mixture. google.com A notable resolution process employs tyrosine methyl ester enantiomers to isolate a single enantiomer of CHPGA from the racemate. google.com

Asymmetric Synthesis : More recent research has explored asymmetric synthesis routes to directly produce the desired enantiomer, such as (R)-CHPGA or (S)-CHPGA. google.com These methods often involve Grignard addition to a chiral auxiliary ester of glyoxylic acid. google.com The development of these stereospecific methods is crucial for producing optically pure pharmaceuticals. google.comgoogle.com

The (S)-enantiomer, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, is a known human metabolite of the drug (S)-oxybutynin. nih.gov This metabolic relationship further underscores the compound's relevance in biochemical and pharmaceutical studies.

Role as a Key Intermediate in Complex Molecule Synthesis

This compound is a pivotal intermediate in the synthesis of more complex molecules, most notably pharmaceuticals like oxybutynin (B1027), which is used as a therapeutic agent for pollakiuria (frequent urination). google.comresearchgate.net The synthesis of oxybutynin and its analogs involves the coupling of an enantiomer of cyclohexylphenylglycolic acid with a propargyl alcohol derivative through a process of carboxylic acid activation. google.comgoogle.com

Several synthetic pathways have been developed to produce this key intermediate on an industrial scale. google.comgoogle.com One method involves the reaction between cyclohexene (B86901) and a benzoylformic acid ester in the presence of a Lewis acid to form a novel ester intermediate, which is then hydrolyzed and reduced to yield the final product. google.com Another established industrial method involves the condensation of ethyl benzoylformate with cyclohexylmagnesium bromide. google.com

The optically active forms of the acid are particularly crucial. For instance, the synthesis of a single enantiomer of oxybutynin requires optically active CHPGA, which can be prepared either by the resolution of the racemic mixture or by direct asymmetric synthesis. google.comgoogle.com The ability to synthesize specific enantiomers is of high value in modern drug development.

Table 2: Role of this compound as a Synthetic Intermediate

| Target Molecule | Synthetic Role of Intermediate | General Method |

|---|---|---|

| Oxybutynin | Key starting material and precursor. google.com | Coupling of an enantiomer of CHPGA with a propargyl alcohol derivative. google.comgoogle.com |

| Optically Active Phenylcyclohexylglycolate Esters | Primary carboxylic acid component. | Carboxylic acid activation to couple (R)- or (S)-CHPGA with various alcohols. google.com |

| Oxybutynin Analogs | Core structural component. | Coupling of an enantiomer of CHPGA with propargyl alcohol derivatives. google.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzoylformic acid ester |

| Cyclohexene |

| Cyclohexylmagnesium bromide |

| Ethyl benzoylformate |

| Oxybutynin |

| Phenyl mandelic acid |

| Phenylglyoxylate |

| Propargyl alcohol |

Structure

3D Structure

特性

IUPAC Name |

2-cyclohexyl-2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12,17H,2,5-6,9-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRNSQPXEDGWMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863369 | |

| Record name | alpha-Cyclohexylmandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4335-77-7 | |

| Record name | (±)-Cyclohexylphenylglycolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4335-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylphenylglycolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4335-77-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4335-77-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Cyclohexylmandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyclohexylmandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLPHENYLGLYCOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH762W903U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Cyclohexyl 2 Hydroxy 2 Phenylacetic Acid

Enantioselective Synthesis Pathways

The creation of the specific stereoisomer of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid is crucial for its biological activity. Various synthetic strategies have been developed to control the three-dimensional arrangement of atoms at the chiral center.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a chemical reaction to produce a specific stereoisomer. After the desired stereochemistry is established, the auxiliary is removed.

One effective method involves the use of substituted cis-1-amino-2-indanol as a chiral auxiliary. This approach leverages the rigid bicyclic structure of the indanol to create a well-defined chiral environment, influencing the stereochemical outcome of subsequent reactions.

A widely employed strategy involves the addition of a cyclohexyl Grignard reagent to a chiral ester of 2-oxo-2-phenylacetic acid (also known as phenylglyoxylic acid). google.com The stereoselectivity of this reaction is dictated by the nature of the chiral auxiliary attached to the ester. By carefully selecting the chiral alcohol used to form the ester, a high degree of diastereoselectivity can be achieved, leading to the preferential formation of one diastereomer. Subsequent hydrolysis of the ester group yields the desired enantiomer of this compound. google.com

A patent describes a process where an optically active benzoylformic acid ester, which has an asymmetric carbon atom in its ester part, undergoes an ene reaction. google.com This induces asymmetry, resulting in an optically active 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester. This intermediate is then hydrolyzed and reduced to produce optically active this compound. google.com

Organocatalytic Asymmetric Construction of Quaternary Carbon Centers

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. This approach avoids the use of metals and offers mild reaction conditions.

The direct asymmetric aldol (B89426) reaction between a ketone and an α-keto ester, catalyzed by the amino acid L-proline, is a notable organocatalytic method. nih.gov This reaction constructs the challenging quaternary carbon center with high stereoselectivity under mild conditions. nih.gov Specifically, the reaction between cyclohexanone (B45756) and ethyl phenylglyoxylate (B1224774) catalyzed by L-proline provides a concise and enantioselective route to (S)-2-cyclohexyl-2-phenylglycolic acid, a key intermediate. nih.gov

The Hajos-Parrish-Eder-Sauer-Wiechert reaction is a well-known example of a proline-catalyzed intramolecular aldol reaction. wikipedia.org While this specific named reaction may not directly produce the target molecule, the underlying principle of using proline to catalyze asymmetric aldol additions is highly relevant. wikipedia.orgwikipedia.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Enantiomeric Excess (ee) |

| Cyclohexanone | Ethyl Phenylglyoxylate | L-Proline | (S)-2-cyclohexyl-2-phenylglycolic acid intermediate | Excellent |

Table 1: Proline-catalyzed asymmetric aldol reaction for the synthesis of a key intermediate.

Catalytic Enantioselective Cyanosilylation

Catalytic enantioselective cyanosilylation of ketones, followed by hydrolysis of the resulting cyanohydrin, is another viable pathway. This method involves the addition of a cyanide group and a silyl (B83357) group to a ketone in the presence of a chiral catalyst. The resulting silylated cyanohydrin can then be hydrolyzed to the corresponding α-hydroxy acid. While specific examples for the direct synthesis of this compound via this method are not detailed in the provided context, the general applicability of this reaction to create chiral α-hydroxy acids makes it a relevant advanced methodology.

Application with Chiral Gadolinium Complexes

The use of chiral lanthanide complexes, including those of gadolinium, in asymmetric synthesis is a growing area of research. While specific applications of chiral gadolinium complexes for the direct synthesis of this compound are not extensively detailed in the provided search results, the principle relies on the Lewis acidity of the metal center and the chiral environment provided by the ligands to control the stereochemical outcome of reactions, such as the addition of a nucleophile to a carbonyl group. The precise conditions and effectiveness would be subjects of ongoing research.

Asymmetric Dihydroxylation using Sharpless Conditions

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. mdpi.comwikipedia.org This reaction typically employs osmium tetroxide as the catalyst in the presence of a chiral quinine (B1679958) ligand. mdpi.comwikipedia.org The choice of ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) based, dictates the facial selectivity of the dihydroxylation, leading to the formation of a specific enantiomer of the diol. wikipedia.org

A synthetic scheme for preparing (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid involves the use of Sharpless asymmetric dihydroxylation. researchgate.net The process starts with an alkene which is converted to a chiral diol using osmium tetroxide, a potassium ferricyanide (B76249) as the reoxidant, and a chiral ligand such as hydroquinine (B45883) 1,4-phthalazinediylether. researchgate.net This diol is then further processed through oxidation and other transformations to yield the target acid. researchgate.net The reaction mechanism is believed to proceed through a [3+2]-cycloaddition of the osmium tetroxide to the alkene, forming a cyclic intermediate that is subsequently hydrolyzed to release the diol. wikipedia.org

| Reagent/Catalyst | Role |

| Osmium Tetroxide (OsO₄) | Primary catalyst for dihydroxylation |

| Potassium Ferricyanide (K₃Fe(CN)₆) | Stoichiometric reoxidant |

| Chiral Ligand (e.g., (DHQD)₂PHAL) | Induces enantioselectivity |

| Base (e.g., K₂CO₃) | Maintains optimal pH for the reaction |

Stereospecific Synthesis Approaches

Stereospecific synthesis of (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid has been achieved through methods starting from carbohydrate derivatives with a known absolute configuration at a benzylic center. rsc.org These carbohydrate precursors are systematically degraded to yield the desired chiral α-hydroxy acids. rsc.org One reported method involves the Raney nickel hydrogenolysis of a protected sugar derivative, which proceeds with retention of configuration, followed by degradation to the final acid. rsc.org

Another approach to (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid involves a multi-step sequence starting from a different precursor. researchgate.net This synthesis includes steps such as Grignard reactions, oxidation with pyridinium (B92312) chlorochromate, and eventual cleavage of a protecting group to yield the final product. researchgate.net

| Starting Material | Key Transformation | Product |

| Carbohydrate Derivative | Degradation | (R)- or (S)-2-Cyclohexyl-2-hydroxy-2-phenylacetic acid rsc.org |

| Protected Sugar Derivative | Raney Nickel Hydrogenolysis | (S)-2-Phenylpropionic acid (related synthesis) rsc.org |

Racemic Synthesis Routes

Racemic synthesis produces a mixture of both enantiomers of this compound. These methods are often more straightforward and can be suitable when stereochemistry is not a critical factor.

Reaction of Alkyl Mandelate (B1228975) with Organometallic Reagents

Another synthetic strategy involves the use of an alkyl mandelate as the starting material. google.com The hydroxyl group of the mandelate is deprotonated with a strong base, like lithium diisopropylamide (LDA), to form an alkoxide. This is followed by reaction with a cyclohexyl halide, such as cyclohexyl iodide, to introduce the cyclohexyl group. google.com A significant drawback of this method is the need for more than two equivalents of the expensive LDA and the use of unstable cyclohexyl iodide, making it less favorable for industrial-scale production. google.com

Ene Reaction of Cyclohexene (B86901) and Benzoylformic Acid Ester

A more recent and industrially viable approach involves the ene reaction between cyclohexene and a benzoylformic acid ester in the presence of a Lewis acid catalyst. google.comgoogle.com This reaction forms 2-(2'-cyclohexen-1'-yl)-2-hydroxy-2-phenylacetic acid ester as a novel intermediate. google.com This intermediate can then be subjected to reduction of the double bond and hydrolysis of the ester group to produce this compound. google.comgoogle.com This method is advantageous as it can be performed at room temperature and has been shown to produce the intermediate in good yield and high purity. google.com Furthermore, the use of an optically active benzoylformic acid ester can induce asymmetry, leading to an optically active product. google.com

| Reaction Type | Reactants | Key Features |

| Grignard Reaction | Alkyl Benzoylformate, Cyclohexylmagnesium Halide | Direct formation of the carbon skeleton, potential for side reactions. google.comgoogle.com |

| Alkylation | Alkyl Mandelate, LDA, Cyclohexyl Iodide | Utilizes a pre-formed α-hydroxy ester, requires stoichiometric strong base. google.com |

| Ene Reaction | Cyclohexene, Benzoylformic Acid Ester, Lewis Acid | Forms a cyclohexenyl intermediate, milder reaction conditions, potential for asymmetric induction. google.comgoogle.com |

Hydrolysis and Reduction of Precursors

A key strategy in the synthesis of this compound involves the transformation of precursor molecules through hydrolysis and reduction reactions. These steps are critical for achieving the final desired chemical structure.

One prominent advanced method involves the use of a novel precursor, 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester. This intermediate is synthesized by reacting cyclohexene and a benzoylformic acid ester in the presence of a Lewis acid. mdpi.comgoogle.com The subsequent conversion to the final product is achieved through a two-step process of hydrolysis and reduction. mdpi.comgoogle.com The hydrolysis of the ester group, followed by the reduction of the cyclohexenyl group to a cyclohexyl group, provides an efficient route to this compound. mdpi.com

The hydrolysis can be carried out using either an alkali metal compound, potentially followed by acidification, or an inorganic acid. google.com The reduction of the double bond in the cyclohexene ring is typically achieved through catalytic hydrogenation. For instance, hydrogen gas with a palladium on carbon (Pd/C) catalyst is an effective method for this transformation. researchgate.net

Another synthetic approach involves the hydrolysis of methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate. This reaction is typically carried out using a base such as sodium hydroxide (B78521) in a mixture of water and methanol. mdpi.com This method has demonstrated good yields in laboratory-scale syntheses. mdpi.com

The following table summarizes various precursor hydrolysis and reduction reactions leading to this compound, detailing the reagents and reported yields.

| Precursor | Reaction Type | Reagents/Catalyst | Solvent(s) | Yield (%) | Reference |

| 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester | Hydrolysis and Reduction | 1. Alkali metal compound or inorganic acid2. H₂/Pd/C | Not specified | Good | mdpi.comgoogle.com |

| Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | Hydrolysis | NaOH | H₂O, CH₃OH | 77% | mdpi.com |

| (S)-2-Cyclohexyl-2-hydroxy-2-phenylacetyl derivative | Hydrolysis | aq. HCl | CH₃OH | 92% | researchgate.net |

| Intermediate from palladium-catalyzed reaction | Reduction (Hydrogenation) | H₂/Pd/C | C₂H₅OH | 94% | researchgate.net |

| Intermediate from dihydroxylation | Oxidation | NaClO₂, NaH₂PO₄·2H₂O, 2-methyl-2-butene | tert-Butanol, H₂O | 95% | researchgate.net |

Strategies for Industrial Scale Production

The transition from laboratory-scale synthesis to industrial-scale production of this compound necessitates strategies that are not only high-yielding but also economically viable, safe, and environmentally considerate. google.comgoogle.com

A significant strategy for large-scale production revolves around the use of the novel precursor, 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester. google.comgoogle.com This approach presents several advantages over traditional methods, which often rely on expensive and hazardous reagents. google.com For example, older syntheses that utilize reagents like lithium diisopropylamide and cyclohexyl iodide are considered industrially disadvantageous due to cost and instability. google.comgoogle.com

The synthesis via the cyclohexene-based precursor is noted for its simplicity, proceeding through a straightforward stirring manipulation at room temperature, which is a significant advantage for industrial operations. mdpi.com This method is designed to produce highly pure this compound in good yield, which minimizes the need for extensive purification steps that can be costly and time-consuming on an industrial scale. mdpi.comgoogle.com

The following table outlines key considerations and strategies for the industrial-scale production of this compound.

| Strategy | Key Objective | Advantages |

| Utilization of a novel precursor (2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester) | Economic, safe, and high-yield production | Avoids expensive and hazardous reagents like lithium diisopropylamide. google.com Simple reaction manipulation at room temperature. mdpi.com Produces a highly pure product, reducing purification costs. mdpi.com |

| Process simplification | Reduce operational complexity and cost | The reaction proceeds via a simple stirring process, which is easily scalable. mdpi.com |

| Cost reduction | Enhance economic viability | Avoids the use of expensive reagents common in other synthetic routes. google.com |

| Improved safety profile | Minimize operational hazards | Eliminates the need for unstable and dangerous chemicals. google.comgoogle.com |

Stereochemical Aspects and Chiral Recognition Studies

Enantiomeric Purity and Control in Synthesis

Achieving high enantiomeric purity is a significant goal in the synthesis of 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid, especially when it is used as a key intermediate for pharmaceutical products like oxybutynin (B1027). google.com The production of a single enantiomer can lead to drugs with greater selectivity for biological targets and improved therapeutic profiles. nih.gov Consequently, various methods have been developed to control the stereochemical outcome of the synthesis.

One effective strategy is asymmetric synthesis using readily available and inexpensive chiral starting materials. researchgate.net For instance, a highly stereoselective and cost-effective process has been developed using (S)-mandelic acid as the chiral precursor. researchgate.netresearchgate.net In this method, benzaldehyde (B42025) is used to create steric hindrance, directing the reaction to produce the desired enantiomer with an enantiomeric excess (ee) of over 99%. researchgate.net Another approach involves the use of chiral auxiliaries, which are chiral compounds temporarily incorporated into the reacting molecule to guide the stereochemical course of a reaction. The use of quinazolinone derivatives as chiral auxiliaries has demonstrated the ability to produce the target acid with an enantiomeric excess ranging from 90-98%. ekb.eg

For industrial-scale production, novel methods have been devised to ensure efficiency, safety, and high yield. google.com One such method involves reacting cyclohexene (B86901) with a benzoylformic acid ester in the presence of a Lewis acid catalyst. google.comgoogle.com This "ene reaction" proceeds through a completely different strategy than older methods, which were often deemed industrially disadvantageous due to the use of expensive reagents like lithium diisopropylamide in large quantities. google.com Kinetic resolution, a process that involves the separation of a racemic mixture, has also been applied to related 2-hydroxyamides using chiral acyl-transfer catalysts to achieve high selectivity. nih.gov

Table 1: Methods for Enantioselective Synthesis

| Method | Chiral Source / Reagent | Reported Selectivity | Reference |

|---|---|---|---|

| Asymmetric Synthesis | (S)-Mandelic acid / Benzaldehyde | >99% ee | researchgate.net |

| Chiral Auxiliary | Quinazolinone derivative | 90-98% ee | ekb.eg |

| Asymmetric Dihydroxylation | Sharpless asymmetric dihydroxylation | 92% ee | researchgate.net |

| Diastereoselective Alkylation | (S)-Mandelic acid | >95% ds | researchgate.net |

Stereoselective Reactions and Mechanisms

Stereoselective reactions are those in which one stereoisomer is formed or destroyed preferentially over all others. masterorganicchemistry.com The synthesis of enantiomerically pure this compound relies on such reactions, where the mechanism dictates the formation of the desired (R) or (S) configuration.

A stereospecific synthesis for both (R)- and (S)-enantiomers has been described involving the degradation of carbohydrate derivatives that possess an asymmetric benzylic center with a known absolute configuration. rsc.org This method leverages the pre-existing chirality in the starting material to produce the acid with a defined stereochemistry. rsc.org

A more detailed, multi-step stereoselective synthesis has been outlined for the (S)-enantiomer, which serves as a key intermediate for the anticholinergic drug oxybutynin. researchgate.net A critical step in this pathway is an asymmetric dihydroxylation reaction. This reaction utilizes a chiral ligand system (hydroquinine 1,4-phthalazinediylether) in conjunction with an osmium catalyst to direct the addition of two hydroxyl groups across a double bond in a highly stereoselective manner. researchgate.net

Another distinct mechanism is the Lewis acid-catalyzed ene reaction between cyclohexene and a benzoylformic acid ester. google.com This reaction forms a precursor, 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester, which is then reduced and hydrolyzed to yield the final product. google.comgoogle.com The stereoselectivity in this type of reaction is controlled by the catalyst and the geometry of the transition state.

Table 2: Key Stereoselective Reactions and Mechanisms

| Reaction Type | Key Reagents / Catalysts | Mechanism Principle | Reference |

|---|---|---|---|

| Stereospecific Degradation | Carbohydrate derivatives of known configuration | Transfer of pre-existing chirality from starting material. | rsc.org |

| Asymmetric Dihydroxylation | OsO₄, K₃Fe(CN)₆, hydroquinine (B45883) 1,4-phthalazinediylether | Chiral ligand directs the facial selectivity of the dihydroxylation. | researchgate.net |

| Ene Reaction | Lewis Acid | Catalyst-controlled addition of an alkene to an electrophile. | google.com |

| Diastereoselective Alkylation | Benzaldehyde (as steric hindrance agent) | Steric bulk directs the approach of the electrophile. | researchgate.net |

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in pharmacology because the biological systems of the body, such as enzymes and receptors, are themselves chiral. nih.gov As a result, the two enantiomers of a chiral drug can exhibit significant differences in their biological activity, potency, and side-effect profiles. nih.govresearchgate.net One enantiomer may be therapeutically active while the other could be inactive, less active, or even contribute to undesirable side effects. ijpsjournal.com

The biological significance of the stereochemistry of this compound is most evident in its role as a precursor to the drug oxybutynin. Oxybutynin is used to treat overactive bladder. The therapeutic, anticholinergic activity of oxybutynin resides primarily in the (R)-enantiomer. The (S)-enantiomer is significantly less potent as an anticholinergic agent but is a more potent contributor to certain side effects. Therefore, the synthesis of enantiomerically pure (R)-oxybutynin is desirable, which in turn necessitates the use of the corresponding enantiomerically pure acid intermediate, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. researchgate.net

This principle is not unique to this compound. Studies on related molecules have shown that the configuration can dramatically alter the therapeutic profile. For example, in a study of a potent muscarinic antagonist containing a tertiary hydroxy acid component, the (R)-configuration was found to display an improved therapeutic profile compared with its racemic counterpart. tandfonline.com Similarly, research on other chiral molecules demonstrates that different stereoisomers can have vastly different affinities for biological targets and opposing pharmacological actions, such as one being an agonist while its mirror image is an antagonist. nih.gov This underscores the critical importance of controlling stereochemistry in the synthesis of biologically active molecules.

Derivatization and Analog Synthesis in Research

Esterification and Transesterification Reactions

Esterification and transesterification are fundamental reactions in the derivatization of 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid, primarily utilized to mask the polar carboxylic acid group. This modification can significantly impact the compound's solubility, membrane permeability, and pharmacokinetic profile. These esters are often key intermediates in the synthesis of more complex molecules, such as the anticholinergic drug oxybutynin (B1027). google.com

The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed.

Transesterification, the conversion of one ester to another, is also a valuable tool. For instance, a methyl or ethyl ester of this compound can be reacted with a higher boiling point alcohol in the presence of an acid or base catalyst to yield a different ester. This is particularly useful for introducing specific ester functionalities that may be required for a particular biological application. itb.ac.id

Enzymatic esterification, employing lipases, has emerged as a greener and more selective alternative to chemical methods. While specific examples for this compound are not extensively documented in publicly available literature, the enzymatic esterification of structurally similar phenolic acids is well-established, suggesting its potential applicability.

Table 1: Examples of Esterification and Hydrolysis Reactions

| Reactant 1 | Reactant 2 / Catalyst | Product | Reaction Type | Reference |

| 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester | Sodium Hydroxide (B78521) | 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid | Hydrolysis | google.com |

| Ethyl benzoylformate | Cyclohexylmagnesium bromide | Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | Grignard Reaction/Esterification | google.com |

| Alkyl mandelate (B1228975) | Cyclohexyl iodide / Lithium diisopropylamide | This compound ester | Alkylation/Esterification | google.com |

Formation of Activated Acid Derivatives

To facilitate the formation of amide and other carboxyl derivatives, the carboxylic acid group of this compound is often converted into a more reactive "activated" form. This is a crucial step in the synthesis of many biologically active compounds where an amide bond is required.

One of the most common methods for activating the carboxylic acid is its conversion to an acyl chloride. This is typically achieved by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For instance, in the synthesis of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, an intermediate is treated with oxalyl chloride and triethylamine (B128534) in dimethylsulfoxide and dichloromethane. researchgate.net The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with amines to form amides, with alcohols to form esters, and with other nucleophiles.

Another approach to activate the carboxylic acid is through the formation of a mixed anhydride (B1165640). This can be achieved by reacting the carboxylic acid with a chloroformate, such as ethyl chloroformate, in the presence of a base. The mixed anhydride is also a potent acylating agent. While specific examples for this compound are not prevalent in the literature, this is a general and widely used method in organic synthesis.

Table 2: Reagents for the Formation of Activated Acid Derivatives

| Carboxylic Acid Derivative | Activating Reagent | Solvent(s) | Reference |

| Acid Chloride | Oxalyl chloride ((COCl)₂) / Triethylamine | Dimethylsulfoxide, Dichloromethane | researchgate.net |

Structural Modifications for Specific Research Objectives

The core structure of this compound has been a fertile ground for structural modifications aimed at achieving specific biological activities. By systematically altering the cyclohexyl ring, the phenyl ring, and the substituents at the chiral center, researchers have been able to probe structure-activity relationships (SAR) and develop compounds with tailored pharmacological profiles.

A significant area of research has been the development of inhibitors for various enzymes. For example, by modifying the core structure, analogs have been synthesized and evaluated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer. rsc.org These studies explore how changes to the central ring, the inclusion of different alkyl heterocycles, and methylation affect the inhibitory activity. rsc.org

Another important target is cyclooxygenase (COX), an enzyme involved in inflammation and pain. While not directly based on this compound, structurally related 2-phenylaminophenylacetic acid derivatives have been extensively studied as COX inhibitors, with modifications to the phenyl rings influencing potency and selectivity for the COX-2 isoform. researchgate.netnih.gov These studies provide a blueprint for how the phenyl group of this compound could be functionalized to target similar enzymes.

Furthermore, derivatives of 2-naphthoic acid, which shares some structural similarities with the phenylacetic acid moiety, have been investigated as allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor, a target for neurological disorders. nih.gov These studies highlight how modifications to the aromatic ring system can lead to compounds with potent and selective effects on ion channels. nih.gov

The synthesis of these analogs often involves multi-step reaction sequences, starting from precursors that allow for the introduction of desired functional groups on the cyclohexyl or phenyl rings before the final assembly of the molecule.

Table 3: Structural Modifications and Research Objectives

| Modified Scaffold | Target | Research Objective | Key Findings | Reference(s) |

| 2-morpholino-5-N-benzylamino benzoic acid | Phosphatidylcholine-specific phospholipase C (PC-PLC) | Development of antiproliferative agents for cancer | Modifications to the central ring and N-benzyl bridge influence inhibitory activity against cancer cell lines. | rsc.org |

| 2-Phenylaminophenylacetic acid derivatives | Cyclooxygenase (COX) enzymes | Development of selective COX-2 inhibitors for inflammation and pain | Substituents on the phenyl rings are crucial for potency and selectivity towards the COX-2 isoform. | researchgate.netnih.gov |

| 2-Naphthoic acid derivatives | NMDA receptor | Development of allosteric modulators for neurological conditions | Halogen and phenyl substitutions on the naphthyl ring lead to potent and selective inhibitors of NMDA receptor subtypes. | nih.gov |

| Pyridazinone and pyrazolethione analogs | Staphylococcus aureus SrtA sortase | Development of anti-infective agents | Identification of potent and reversible inhibitors of a key bacterial enzyme. | ucla.edu |

Mechanistic Investigations in Organic Reactions

Reaction Mechanisms in Grignard Additions

The formation of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid can be achieved through the nucleophilic addition of a cyclohexyl Grignard reagent to a derivative of phenylglyoxylic acid, such as an ester. The Grignard reagent, conceptually a source of a carbanion, attacks the electrophilic carbonyl carbon of the ester. chemistrysteps.comlibretexts.org

The reaction proceeds via a nucleophilic addition-elimination mechanism. chemistrysteps.com Initially, the cyclohexylmagnesium halide adds to the carbonyl group, forming a tetrahedral intermediate. youtube.combyjus.com This intermediate is unstable and collapses, expelling the alkoxy group of the ester to form a ketone. chemistrysteps.comyoutube.com The newly formed ketone is more reactive than the starting ester and subsequently reacts with a second equivalent of the Grignard reagent. chemistrysteps.com This second nucleophilic addition leads to a different tetrahedral intermediate, a magnesium alkoxide. Finally, an acidic workup protonates the alkoxide to yield the tertiary alcohol, this compound. youtube.combyjus.com

It is important to note that Grignard reagents are highly sensitive to moisture and protic solvents, as they are strong bases and will be destroyed by proton sources. leah4sci.comgmu.edu The reaction is typically carried out in an anhydrous ether solvent, which also serves to stabilize the Grignard reagent. leah4sci.com

The general mechanism can be visualized as follows:

Formation of Grignard Reagent:

Cyclohexyl-X + Mg -> Cyclohexyl-Mg-X (where X is a halide)

First Addition to Phenylglyoxylic Ester:

Ph-CO-COOR' + Cyclohexyl-Mg-X -> [Ph-C(OMgX)(Cyclohexyl)-COOR'] (Tetrahedral Intermediate 1)

Elimination:

[Ph-C(OMgX)(Cyclohexyl)-COOR'] -> Ph-CO-Cyclohexyl + R'O-Mg-X (Ketone Formation)

Second Addition to Ketone:

Ph-CO-Cyclohexyl + Cyclohexyl-Mg-X -> [Ph-C(OMgX)(Cyclohexyl)2] (Tetrahedral Intermediate 2 - Note: this would be for dicyclohexylphenylmethanol, for the target molecule, the starting material would be phenylglyoxylic acid itself or its ester, reacting with one equivalent of cyclohexylmagnesium halide).

Correction for the synthesis of this compound from ethyl benzoylformate:Ph-CO-COOEt + Cyclohexyl-MgBr -> [Ph-C(OMgBr)(Cyclohexyl)-COOEt] -> Ph-C(Cyclohexyl)(OH)-COOH after hydrolysis. One study noted that the reaction of cyclohexylmagnesium bromide with ethyl benzoylformate can lead to byproducts, with the desired product yield being around 58% before purification. google.com

Protonation (Workup):

[Ph-C(OMgX)(Cyclohexyl)2] + H3O+ -> Ph-C(OH)(Cyclohexyl)2 + Mg(OH)X (or in the case of the target molecule: Ph-C(OH)(Cyclohexyl)-COOH)

Catalytic Cycles in Asymmetric Transformations

Achieving enantioselectivity in the synthesis of chiral molecules like this compound often requires the use of chiral catalysts. These catalysts create a chiral environment that favors the formation of one enantiomer over the other. Asymmetric hydrogenation of a suitable α-keto acid precursor is a powerful method for this purpose. rsc.orgnih.gov

While specific catalytic cycles for the direct synthesis of this compound are not extensively detailed in the provided search results, general principles from related transformations can be inferred. For instance, iridium complexes with chiral ligands, such as SpiroPAP, have been shown to be highly efficient for the asymmetric hydrogenation of α-keto acids. rsc.orgnih.gov Similarly, chiral nickel-bisphosphine complexes have been used for the asymmetric hydrogenation of α-amino-β-keto esters. rsc.orgnih.gov

A generalized catalytic cycle for the asymmetric hydrogenation of an α-keto acid using a chiral metal complex (e.g., Iridium or Rhodium based) would typically involve the following key steps:

Catalyst Activation: The precatalyst may need to be activated, for example, by coordination with a solvent molecule. youtube.com

Substrate Coordination: The α-keto acid substrate coordinates to the chiral metal center.

Hydrogen Activation: Molecular hydrogen (H₂) is activated by the metal complex.

Hydride Transfer: A hydride from the metal is transferred to the carbonyl carbon of the substrate. This is often the stereochemistry-determining step, where the chiral ligand environment dictates the face of the carbonyl group that is attacked.

Product Release: The resulting α-hydroxy acid product is released from the catalyst, regenerating the active catalytic species to begin a new cycle.

Another approach involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org For example, a chiral auxiliary could be attached to the carboxylic acid group of phenylglyoxylic acid. The addition of the Grignard reagent would then be influenced by the steric hindrance of the chiral auxiliary, leading to a diastereoselective reaction. wikipedia.org Subsequent removal of the auxiliary would yield the enantiomerically enriched this compound. wikipedia.org

| Catalyst System | Substrate Type | Transformation | Key Feature | Reference |

|---|---|---|---|---|

| Ir/SpiroPAP | α-Keto acids | Asymmetric Hydrogenation | High efficiency and enantioselectivity under mild conditions. | rsc.orgnih.gov |

| Chiral Nickel-Bisphosphine Complexes | α-Amino-β-keto ester hydrochlorides | Asymmetric Hydrogenation | Achieves high diastereo- and enantioselectivities through dynamic kinetic resolution. | rsc.orgnih.gov |

| Ruthenium-Chiral Ligand | Ketones | Asymmetric Hydrogenation | Low catalyst loading and effective on a large scale. | youtube.com |

Stereochemical Outcomes and Transition State Analysis

The stereochemical outcome of the addition of a nucleophile to a carbonyl group is determined by the transition state energies of the possible attack trajectories. academie-sciences.fr The carbonyl carbon is sp² hybridized and trigonal planar, meaning the nucleophile can attack from either the top or bottom face. leah4sci.com If the starting material is achiral and no chiral influence is present, a racemic mixture of enantiomers will be formed. leah4sci.com

In the case of the Grignard addition to a phenylglyoxylic acid derivative, a new chiral center is created at the carbon bearing the hydroxyl, cyclohexyl, and phenyl groups. To control the stereochemistry, either a chiral Grignard reagent, a chiral substrate (e.g., with a chiral auxiliary), or a chiral ligand on the magnesium reagent is necessary. nih.govresearchgate.net

Computational studies on nucleophilic additions to carbonyls have provided significant insight into the geometry of the transition state. academie-sciences.fracs.org The Bürgi-Dunitz trajectory describes the preferred angle of attack of the nucleophile on the carbonyl carbon, which is not perpendicular to the plane of the carbonyl group but rather at an angle of approximately 105-107 degrees. researchgate.net This trajectory is a result of a balance between maximizing the overlap of the nucleophile's HOMO with the carbonyl's π* LUMO and minimizing steric repulsion. researchgate.net

For reactions involving chiral substrates, such as an α-chiral ketone, the Felkin-Ahn model is often used to predict the stereochemical outcome. stackexchange.com This model considers the steric hindrance of the groups attached to the α-carbon to predict which diastereomer will be formed preferentially. The largest group is oriented anti-periplanar to the incoming nucleophile to minimize steric interactions in the transition state.

When a chiral auxiliary is used, the stereochemical bias is introduced by the fixed conformation of the auxiliary, which blocks one face of the carbonyl group more effectively than the other. wikipedia.org This forces the incoming nucleophile to attack from the less hindered face, leading to a high diastereomeric excess. wikipedia.org

| Factor | Mechanism of Control | Predicted Outcome | Reference |

|---|---|---|---|

| Achiral Reagents/Substrate | Equal probability of attack on either face of the trigonal planar carbonyl. | Racemic mixture. | leah4sci.com |

| Chiral Auxiliary | Steric hindrance from the auxiliary directs the nucleophilic attack to the less hindered face. | Formation of one diastereomer in excess. | wikipedia.org |

| Chiral Ligand on Metal | The chiral ligand-metal complex creates a chiral environment around the substrate, favoring one transition state. | Formation of one enantiomer in excess. | nih.gov |

| Bürgi-Dunitz Trajectory | The nucleophile approaches the carbonyl carbon at an optimal angle (approx. 107°) to maximize orbital overlap and minimize repulsion. | Defines the geometric pathway of the reaction. | researchgate.net |

| Felkin-Ahn Model | Predicts the stereochemistry of nucleophilic attack on α-chiral carbonyls by minimizing steric strain in the transition state. | Preferential formation of the anti-diastereomer. | stackexchange.com |

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Landscapes

The three-dimensional structure of 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid is crucial for its reactivity and how it may interact with biological macromolecules. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule. While specific conformational analysis studies on this compound are not extensively documented in publicly available literature, insights can be drawn from computational studies of structurally related molecules, such as other α-phenylpropionic acids and ω-hydroxy acids. nih.govnih.gov

A systematic conformational study would likely involve rotating the major substituents around the chiral carbon and calculating the potential energy at each step. This would reveal the most stable conformers. It is anticipated that the phenyl and cyclohexyl groups, being bulky, would orient themselves to minimize steric clash. Furthermore, the orientation of the carboxylic acid and hydroxyl groups relative to each other and to the larger substituents would be critical in determining the lowest energy state.

Table 1: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Influence on Conformation |

| Phenyl-Cα-C(O)OH-O | Rotation of the carboxylic acid group relative to the phenyl ring. | Influences the potential for intramolecular hydrogen bonding and steric interactions. |

| Cyclohexyl-Cα-C(O)OH-O | Rotation of the carboxylic acid group relative to the cyclohexyl ring. | A primary determinant of steric strain due to the bulkiness of the cyclohexyl group. |

| Phenyl-Cα-Cyclohexyl-C | Relative orientation of the two large substituents. | Governs the overall steric profile of the molecule. |

This table is illustrative and based on general principles of conformational analysis for similar molecules.

Computational methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) would be suitable for such an analysis, providing accurate energy calculations for different conformers. nih.gov

Molecular Docking and Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This compound is the immediate precursor to oxybutynin (B1027), a muscarinic receptor antagonist. researchgate.net Therefore, understanding its potential interaction with muscarinic receptors is of interest.

A recent study in 2024 successfully determined the crystal structure of (R)-oxybutynin hydrochloride and performed molecular docking with the M3 muscarinic receptor (M3R). nih.govnih.govescholarship.orgresearchgate.net The study revealed that (R)-oxybutynin binds within a hydrophobic pocket of the M3R. nih.govnih.gov Given the structural similarity, it is plausible to hypothesize about the binding of this compound to the same receptor.

However, a key difference is the presence of the free carboxylic acid group in the precursor, which is esterified in oxybutynin. This acidic moiety would likely alter the binding profile significantly. In a comprehensive QSAR study of anticholinergic agents, the presence of an acidic group was found to virtually eliminate activity, suggesting that it may prevent effective binding to the muscarinic receptor. nih.gov

A hypothetical docking study of this compound into the M3R active site could elucidate the specific interactions. It would be expected that the phenyl and cyclohexyl groups would still occupy the hydrophobic pocket, but the carboxylic acid could introduce unfavorable electrostatic interactions or fail to form the necessary bonds that the ester group in oxybutynin does.

Table 2: Potential Interacting Residues in M3R for Oxybutynin and Hypothetical Interactions for its Precursor

| Interacting Residue in M3R (from Oxybutynin Docking) | Interaction Type with (R)-Oxybutynin | Hypothetical Interaction with this compound |

| Tyr114, Tyr406, Tyr430, Tyr433 | Hydrophobic interactions with phenyl and cyclohexyl groups | Similar hydrophobic interactions are likely. |

| Trp160, Trp428 | π-stacking with the phenyl ring | Possible similar interactions. |

| Asp113 | Potential electrostatic interactions | The carboxylic acid could lead to repulsive interactions or altered hydrogen bonding patterns. |

This table is based on the published docking study of (R)-oxybutynin and provides a hypothetical comparison for its precursor. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of related compounds, QSAR can predict the activity of new analogs and guide the design of more potent molecules.

While no specific QSAR studies have been published for this compound itself, a comprehensive QSAR analysis of soft quaternary anticholinergics provides valuable insights that would be applicable to its derivatives. nih.govacs.org This study highlighted the importance of molecular size and stereospecificity in determining anticholinergic activity.

A hypothetical QSAR study on a series of analogs of this compound would involve synthesizing derivatives with variations in the phenyl and cyclohexyl rings (e.g., substitution with different functional groups) and then measuring their biological activity. The resulting data would be used to build a QSAR model using various molecular descriptors.

Table 3: Relevant Molecular Descriptors for a QSAR Study

| Descriptor Class | Specific Examples | Relevance |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Important for fitting into the receptor binding pocket. The size of the cyclohexyl and phenyl groups would be critical. |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | Govern electrostatic and hydrogen bonding interactions with the receptor. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Crucial for membrane permeability and hydrophobic interactions within the binding site. |

| Topological | Connectivity Indices, Shape Indices | Describe the overall shape and branching of the molecule. |

A key finding from the study on soft anticholinergics was the bilinear nature of the relationship between activity and molecular size, suggesting an optimal size for receptor binding. nih.govacs.org A similar trend could be expected for derivatives of this compound.

Theoretical Studies of Reaction Pathways

Computational chemistry can be used to study the mechanisms of chemical reactions, providing insights into transition states and reaction energies. The synthesis of this compound often involves the reaction of a phenylglyoxylic acid ester with a cyclohexyl Grignard reagent. researchgate.net

Theoretical studies of the Grignard reaction mechanism have shown it to be complex, potentially involving multiple organomagnesium species and competing pathways. acs.orgchemistrysteps.comlibretexts.orgmit.edumasterorganicchemistry.com A computational study of the specific reaction to form this compound could elucidate the most likely pathway and the factors controlling the stereochemistry of the product.

Such a study would typically employ DFT methods to model the reactants, intermediates, transition states, and products. The calculated energy profile would reveal the activation energies for different steps and help to understand the reaction kinetics.

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to provide a detailed map of the chemical environment of each atom within the molecule.

Research Findings: Suppliers of reference standards for this compound, often referred to as Oxybutynin (B1027) Impurity D or Oxybutynin Related Compound A, confirm its identity using ¹H and ¹³C NMR spectroscopy. allmpus.com The spectra provide unambiguous evidence of the key functional groups: the phenyl ring, the cyclohexyl ring, and the quaternary carbon bearing the hydroxyl and carboxylic acid groups.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the downfield region (δ 7.0-8.0 ppm). The protons of the cyclohexyl group would appear as a complex series of multiplets in the upfield region (δ 1.0-2.5 ppm). The hydroxyl and carboxylic acid protons are also observable, though their chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum complements the proton data, providing signals for each unique carbon atom. Key resonances include those for the carboxylic acid carbonyl carbon (δ >170 ppm), the aromatic carbons, the hydroxyl-bearing quaternary α-carbon, and the individual carbons of the cyclohexyl ring.

While certificates of analysis confirm that NMR data conform to the structure, specific chemical shift values are not always published in publicly accessible literature. jmp.ir However, expected chemical shift ranges can be predicted based on the molecular structure.

Table 1: Predicted NMR Chemical Shift Ranges for this compound

| Group | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Phenyl | ¹H | 7.2 - 7.6 | Multiplets corresponding to ortho, meta, and para positions. |

| Phenyl | ¹³C | 125 - 145 | Multiple signals for the six aromatic carbons. |

| Cyclohexyl | ¹H | 1.0 - 2.5 | Complex overlapping multiplets for the 11 protons. |

| Cyclohexyl | ¹³C | 25 - 50 | Distinct signals for the carbons of the saturated ring. |

| α-Carbon | ¹³C | 75 - 85 | Quaternary carbon attached to OH, phenyl, and cyclohexyl groups. |

| Carboxyl (COOH) | ¹H | 10 - 13 | Broad singlet, exchangeable with D₂O. |

| Carboxyl (COOH) | ¹³C | 175 - 185 | Carbonyl carbon resonance. |

| Hydroxyl (OH) | ¹H | 4 - 6 | Broad singlet, exchangeable with D₂O. |

Note: Predicted values are estimates and can vary based on solvent, concentration, and instrument frequency.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, MS is routinely used to confirm its identity and molecular formula, C₁₄H₁₈O₃, which corresponds to a monoisotopic mass of approximately 234.126 Da. researchgate.netchemicalbook.com

Research Findings: Gas Chromatography-Mass Spectrometry (GC-MS) is one method used for the analysis of this compound. researchgate.net More advanced techniques like Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) provide detailed fragmentation data that helps in unambiguous structure confirmation. Predicted MS/MS spectra for the [M-H]⁻ ion (negative ion mode) and [M+H]⁺ ion (positive ion mode) highlight characteristic fragmentation patterns.

In negative ion mode, a common fragmentation pathway involves the loss of water (H₂O) and carbon dioxide (CO₂). In positive ion mode, fragmentation often involves the loss of the carboxylic acid group and water.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| Precursor Ion (m/z) | Adduct | Collision Energy | Predicted Fragment Ion (m/z) | Predicted Lost Fragment |

| 233.1183 | [M-H]⁻ | 10V (low) | 189.1285 | CO₂ |

| 233.1183 | [M-H]⁻ | 20V (medium) | 145.0972 | CO₂ + C₃H₈ |

| 233.1183 | [M-H]⁻ | 40V (high) | 105.0346 | C₇H₁₀O₂ |

| 235.1332 | [M+H]⁺ | 10V (low) | 217.1223 | H₂O |

| 235.1332 | [M+H]⁺ | 20V (medium) | 189.1274 | HCOOH |

| 235.1332 | [M+H]⁺ | 40V (high) | 105.0699 | C₈H₁₄O₂ |

Data based on predicted LC-MS/MS spectra for the (2S)-enantiomer. nih.gov The m/z values represent the mass-to-charge ratio.

Chromatographic Methods (HPLC, UPLC, LC-MS)

Chromatographic techniques are central to assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods used for quantitative analysis and impurity profiling.

Research Findings: Commercial suppliers of this compound as a reference material specify purity levels, often greater than 95% or 97%, as determined by HPLC. allmpus.comjmp.irchemicalbook.com This indicates that HPLC is the standard for quality control. The United States Pharmacopeia (USP) monograph for Oxybutynin Chloride outlines an HPLC method for analyzing related compounds, including this acid (referred to as Phenylcyclohexylglycolic acid). sigmaaldrich.com

These methods typically employ a reverse-phase column (such as a C8 or C18) with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. sigmaaldrich.comambeed.com Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl group provides a strong chromophore. When coupled with a mass spectrometer (LC-MS), this technique allows for the simultaneous separation, identification, and quantification of the main compound and any trace-level impurities.

Table 3: Typical Parameters for HPLC Analysis of this compound

| Parameter | Typical Condition | Purpose |

| Column | Reverse-Phase C18 or C8, 3-5 µm particle size | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., formic or phosphoric acid) | Elution of the analyte from the column. |

| Detection | UV at ~220 nm | Quantification based on UV absorbance of the phenyl ring. |

| Flow Rate | 0.8 - 1.2 mL/min | Controls retention time and separation efficiency. |

| Purity Specification | >95% | Common purity level for reference standards. allmpus.comchemicalbook.com |

X-ray Crystallography for Absolute Stereochemistry

This compound possesses a chiral center at the carbon atom bonded to the phenyl, cyclohexyl, hydroxyl, and carboxyl groups. As this compound is a precursor to the chiral drug Oxybutynin, establishing the absolute stereochemistry (the specific R or S configuration) of a single enantiomer is of paramount importance. researchgate.netnih.gov

Research Findings: Single-crystal X-ray crystallography is the definitive, "gold standard" method for determining the absolute stereochemistry of a chiral molecule. The technique involves irradiating a perfect, single crystal of an enantiomerically pure substance with X-rays. The resulting diffraction pattern allows for the calculation of the precise three-dimensional arrangement of every atom in the molecule, unambiguously assigning its configuration.

The compound is a crystalline solid, which is the first prerequisite for this analysis. The process would involve preparing an enantiomerically pure sample, for example, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, and carefully growing a suitable single crystal. researchgate.net Analysis of this crystal would provide the absolute configuration.

While the technique is exceptionally powerful and essential for pharmaceutical development, a publicly available crystal structure for this compound was not identified in the searched scientific literature. The structural confirmation for this compound in routine research and quality control therefore relies on the combination of NMR, MS, and chromatographic methods, often in comparison to a well-characterized reference standard whose own stereochemistry was likely established by X-ray crystallography at some point.

Medicinal Chemistry Research and Pharmacological Implications

Role as a Precursor to Pharmaceutical Agents, specifically Oxybutynin (B1027)

2-Cyclohexyl-2-hydroxy-2-phenylacetic acid is most notably recognized as a key precursor in the production of Oxybutynin. cymitquimica.commdpi.com Oxybutynin is an anticholinergic medication used to treat overactive bladder by inhibiting the muscarinic action of acetylcholine (B1216132) on the smooth muscle of the bladder. drugbank.comnih.gov The synthesis of Oxybutynin involves the esterification of this compound or its corresponding methyl ester with 4-diethylamino-2-butyn-1-ol. mdpi.comnewdrugapprovals.org

The synthesis of racemic Oxybutynin, which contains an equal mixture of both (R)- and (S)-enantiomers, can be achieved through several methods. mdpi.com A common approach involves the reaction of methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate with 4-(diethylamino)but-2-ynyl acetate (B1210297) in the presence of a base like sodium methoxide. newdrugapprovals.orggpatindia.com This transesterification reaction yields racemic Oxybutynin. newdrugapprovals.org

Another synthetic route involves a multi-step process starting from phenylglyoxylic acid. This process includes a Grignard reaction, a Mannich reaction, and finally, an esterification to couple the acidic portion containing the chiral center with the amino alcohol side chain. mdpi.com

| Reaction Step | Reactants | Reagents/Catalysts | Product |

|---|---|---|---|

| Grignard Reaction | Methyl phenylglyoxylate (B1224774), Bromocyclohexane | Magnesium (Mg), Iodine (I₂) | Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate |

| Mannich Reaction | Propargyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, Paraformaldehyde, Diethylamine | - | Oxybutynin (crude) |

| Esterification/Transesterification | This compound (or its methyl ester), 4-diethylamino-2-butyn-1-ol | - | Oxybutynin |

The (S)-enantiomer of Oxybutynin, also known as esoxybutynin, has garnered interest due to its pharmacological profile. mdpi.com The synthesis of (S)-Oxybutynin requires the stereoselective preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. mdpi.com Various methods have been developed to achieve this, often employing chiral auxiliaries or catalysts. mdpi.com

One strategy involves the conversion of 2-oxo-2-phenylacetic acid into its acyl chloride, which is then reacted with a chiral auxiliary like cis-(1S,2R)-2-para-tolylsulfonamidoindanol. mdpi.com A subsequent Grignard reaction with cyclohexylmagnesium bromide and hydrolysis yields (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. mdpi.com

Another approach utilizes a catalytic enantioselective cyanosilylation of cyclohexyl phenyl ketone. newdrugapprovals.org The resulting cyanohydrin is then reduced and oxidized to afford the desired (S)-acid intermediate. newdrugapprovals.orgresearchgate.net Once the optically active (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid is obtained, it can be esterified with 4-diethylamino-2-butyn-1-ol to produce (S)-Oxybutynin. mdpi.com

| Method | Key Steps | Chiral Source |

|---|---|---|

| Chiral Auxiliary | Reaction with cis-(1S,2R)-2-para-tolylsulfonamidoindanol, Grignard reaction, Hydrolysis | cis-(1S,2R)-2-para-tolylsulfonamidoindanol |

| Catalytic Enantioselective Cyanosilylation | Cyanosilylation of cyclohexyl phenyl ketone, Reduction, Oxidation | Chiral ligand with Gadolinium isopropoxide |

| Asymmetric Dihydroxylation | Wittig reaction on cyclohexyl phenyl ketone, Sharpless asymmetric dihydroxylation | Sharpless catalyst |

Structure-Activity Relationship (SAR) Studies of Analogs

Structure-activity relationship (SAR) studies of Oxybutynin and its analogs have been conducted to understand how different structural components contribute to its biological activity and to develop new compounds with improved properties. researchgate.netnih.gov

The cyclohexyl group is a critical component for the antimuscarinic activity of Oxybutynin. gpatindia.com SAR studies indicate that either the R1 or R2 substituent on the α-carbon must be a carbocyclic or heterocyclic ring for potent activity. gpatindia.com The lipophilic nature of the cyclohexyl ring is thought to contribute to the binding of the molecule to the muscarinic receptor. nih.gov In molecular docking studies, the cyclohexyl ring of (R)-Oxybutynin has been shown to form hydrophobic contacts with aliphatic carbon atoms of specific amino acid residues within the M3 muscarinic receptor binding pocket, such as Asn152, Val155, Trp199, Thr231, and Ala238. nih.gov The replacement of the cyclohexyl group with other moieties, such as a cyclobutyl group in some analogs, has been explored to modulate activity and duration of action. nih.gov

The hydroxyl group at the α-position is important for activity. gpatindia.com

An ester group at the 'X' position generally leads to the most potent derivatives. gpatindia.com

The distance between the ring-substituted carbon and the nitrogen atom is optimal at two carbon units. gpatindia.com

The nature of the amine substituent also influences activity, with tertiary amines and quaternary ammonium (B1175870) salts being common. gpatindia.com

Modifications to the amine portion, such as incorporating it into a bicyclic pyrrolidine (B122466) structure, have resulted in potent but non-selective M2 receptor antagonists. researchgate.net

Investigation of Interactions with Biological Targets

The primary biological targets of Oxybutynin and its derivatives are muscarinic acetylcholine receptors. nih.govnih.gov Oxybutynin acts as a competitive antagonist at these receptors, particularly the M1, M2, and M3 subtypes. drugbank.com Its therapeutic effect in treating overactive bladder stems from the blockade of M3 receptors on the detrusor muscle, leading to muscle relaxation. mdpi.comnih.gov

Molecular docking studies have provided insights into the binding mechanism of (R)-Oxybutynin with the M3 muscarinic receptor. nih.govbiorxiv.org These studies suggest that the carbonyl and hydroxyl groups of the molecule form hydrogen bonds with the asparagine residue Asn507 in the receptor's binding pocket. nih.gov The phenyl and cyclohexyl rings engage in hydrophobic interactions with several other residues. nih.gov

Interestingly, the active metabolite of Oxybutynin, N-desethyloxybutynin, also exhibits significant antimuscarinic activity and is believed to contribute to some of the side effects of the parent drug. drugbank.com Both Oxybutynin and its N-desethyl metabolite show similar affinity for muscarinic receptors in the urinary bladder. researchgate.net

Binding Assays and Affinity Determination

The affinity of this compound derivatives for muscarinic receptors has been quantified through various in vitro binding assays. These studies typically use radioligand displacement techniques, where the compound of interest competes with a labeled muscarinic antagonist, such as [3H]N-methylscopolamine ([3H]NMS), for binding to receptors in tissue homogenates or cloned human receptor subtypes expressed in cell lines. auajournals.orgnih.gov The results are often expressed as an inhibition constant (Ki), which represents the concentration of the drug that inhibits 50% of the specific radioligand binding. A lower Ki value indicates a higher binding affinity.

In vitro studies have demonstrated that N-desethyloxybutynin (DEOB) possesses a significant affinity for muscarinic receptors, comparable to and sometimes greater than the parent compound, oxybutynin. auajournals.orgnih.gov One study found that DEOB showed 4 to 5 times higher affinity for muscarinic receptors in human bladder and parotid gland tissues than oxybutynin. auajournals.org Another study in rat tissues also reported that the affinity of DEOB was approximately twice that of oxybutynin in the bladder, submaxillary gland, and colon. nih.gov

The binding affinities for specific human muscarinic receptor subtypes have also been determined, highlighting the selectivity mentioned previously. Both oxybutynin and DEOB consistently show higher affinity for M3 and M1 subtypes over the M2 subtype. auajournals.org

Below is an interactive data table summarizing the binding affinities (Ki values in nM) of oxybutynin and N-desethyloxybutynin (DEOB) for human muscarinic receptors in different tissues and for specific receptor subtypes.

Data sourced from a study on human muscarinic receptor binding characteristics of antimuscarinic agents. auajournals.org

Pharmacological Profiling of Derivatives

The pharmacological profile of this compound is defined by the activity of its derivatives, oxybutynin and N-desethyloxybutynin (DEOB). As established, this compound itself is an inactive metabolite. rxlist.com The therapeutic and side effects of oxybutynin administration are attributable to the combined actions of the parent drug and its active metabolite, DEOB. nih.govtandfonline.com

The development of different formulations of oxybutynin, such as extended-release tablets and transdermal patches, has been driven in part by a desire to alter the pharmacokinetic profile, reducing the formation of DEOB and providing more stable plasma concentrations of the parent drug. nih.govwikipedia.org

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency

The industrial production of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid and its subsequent conversion into active pharmaceutical ingredients (APIs) like oxybutynin (B1027) has been a subject of extensive research aimed at improving yield, safety, and cost-effectiveness. mdpi.comgoogle.com

Modern strategies for synthesizing this compound have moved away from traditional Grignard reactions, which, while effective, often suffer from low yields (around 53.3%) and require hazardous solvents like diethyl ether. google.com Future research is focused on several promising avenues:

Lewis Acid Catalysis: A significant advancement involves the reaction of cyclohexene (B86901) with a benzoylformic acid ester in the presence of a Lewis acid. This method is noteworthy for its simplicity, proceeding at room temperature, and its ability to produce a highly pure precursor, 2-(2'-cyclohexen-1'-yl)-2-hydroxy-2-phenylacetic acid ester, in good yield. google.comgoogle.com This precursor can then be converted to the target acid via reduction and hydrolysis, offering a completely different and more efficient strategy. google.com

Continuous Flow Synthesis: Drawing inspiration from advancements in the synthesis of other anticholinergics like atropine (B194438), continuous-flow manufacturing represents a major leap forward. researchgate.net This technology offers improved material efficiency, better process control, and enhanced safety compared to batch processing. researchgate.net Implementing continuous-flow systems for the production of this compound and its derivatives could lead to significant improvements in scalability and cost.

These evolving synthetic strategies underscore a continuous drive towards more economical, safer, and higher-yielding industrial processes.

Exploration of New Therapeutic Applications for Derivatives

While this compound is primarily known as a precursor to the anticholinergic drug oxybutynin, used for treating overactive bladder, the therapeutic landscape for its derivatives is expanding. mdpi.comcrystalpharmatech.com The concept of "drug repositioning"—finding new uses for existing drugs—is a key driver in this exploration. researchgate.net

Oxybutynin itself is being investigated for several new applications beyond urology. Clinical trials have suggested its potential in managing:

Hyperhidrosis (excessive sweating) mdpi.com

Hot flashes , particularly in patients undergoing hormonotherapy mdpi.comresearchgate.net

Obstructive sleep apnea , in combination with other medications like atomoxetine (B1665822) mdpi.com

The development of new formulations has been instrumental in this expansion. For instance, the transition from an oral hydrochloride salt to a transdermal patch containing the oxybutynin free base was a critical innovation. crystalpharmatech.com This change in delivery route bypasses the first-pass metabolism, which is responsible for a metabolite linked to side effects like dry mouth, thereby improving patient tolerance and opening avenues for broader use. crystalpharmatech.com